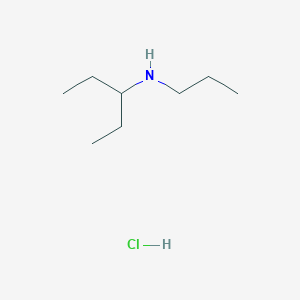

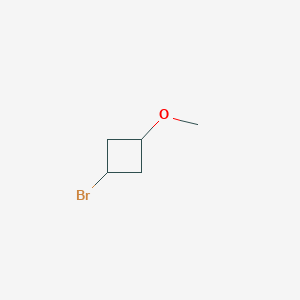

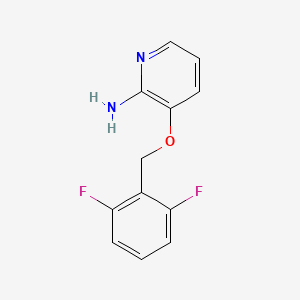

![molecular formula C8H10N4 B3105006 {7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanamine CAS No. 1515112-71-6](/img/structure/B3105006.png)

{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanamine

概要

説明

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine is a chemical compound with the empirical formula C7H8N4 . It is a solid substance and is part of a class of compounds known as pyrrolo[2,3-d]pyrimidines .

Synthesis Analysis

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine and its analogs has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The 4-chloro group of the resulting 7-methyl product is then displaced with methanolic ammonia to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis

The molecular structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine can be represented by the SMILES stringCn1ccc2c(N)ncnc12 . This indicates that the molecule contains a pyrrolo[2,3-d]pyrimidine core with a methyl group attached to the nitrogen atom in the pyrrole ring . Physical And Chemical Properties Analysis

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine is a solid substance . Its molecular weight is 148.17 . The InChI key, which is a unique identifier for the compound, is KSOREMDAQHJJKY-UHFFFAOYSA-N .科学的研究の応用

JAK1 Inhibitor

The compound has been identified as a JAK1-selective inhibitor . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro . This application is significant in the field of medical research, particularly in the development of drugs for diseases like rheumatoid arthritis and psoriasis.

Antitubercular Activity

Pyrrolo[2,3-d]pyrimidines, a class of compounds that includes (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine, have shown antitubercular activity . This suggests potential use in the development of new treatments for tuberculosis.

Antihepatitis C Virus Activity

These compounds also exhibit antihepatitis C virus activity , indicating potential applications in the treatment of Hepatitis C.

Anticancer Activity

The compound has demonstrated anticancer activity , suggesting its potential use in cancer treatment research.

Anti-inflammatory Activity

Pyrrolo[2,3-d]pyrimidines have shown anti-inflammatory activity , which could be beneficial in the development of new anti-inflammatory drugs.

Nitric Oxide Production Inhibitor

The compound has been used in the design and synthesis of novel NO production inhibitors . This application is significant in the field of medical research, particularly in the development of drugs for diseases related to inflammation and immune response.

BTK Inhibition

The compound has been used in the development of novel anti-rheumatic agents targeting BTK in Rheumatoid Arthritis (RA) . This application is significant in the field of medical research, particularly in the development of drugs for RA.

Serine/Threonine Kinase Akt1 Inhibition

The compound has been reported as an inhibitor of serine/threonine kinase Akt1 . This kinase plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration, suggesting potential applications in various areas of biomedical research.

Safety and Hazards

将来の方向性

The future directions for the study and application of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine and its derivatives could involve further exploration of their potential as kinase inhibitors . Their synthesis and evaluation as potential therapeutic agents in the treatment of various cancers could also be a promising area of research .

作用機序

Target of Action

The primary target of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine interacts with JAK1 in a selective manner . The compound exhibits an IC50 value of 8.5 nM against JAK1, indicating its high affinity and specificity for this target . The interaction between the compound and JAK1 inhibits the kinase activity of JAK1, thereby modulating the JAK-STAT signaling pathway .

Biochemical Pathways

The inhibition of JAK1 by (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .

Pharmacokinetics

The pharmacokinetic properties of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine have been studied using in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, which is crucial for its efficacy .

Result of Action

The inhibition of JAK1 by (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine leads to modulation of the JAK-STAT signaling pathway . This can result in various cellular effects, depending on the specific biological context. For instance, it can influence cell growth and differentiation .

特性

IUPAC Name |

(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12-4-6(2-9)7-3-10-5-11-8(7)12/h3-5H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMVWHKZCHGPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=CN=C21)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

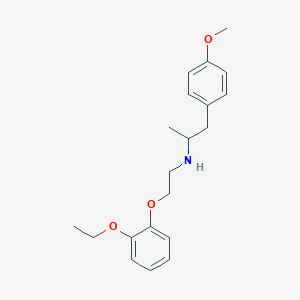

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)

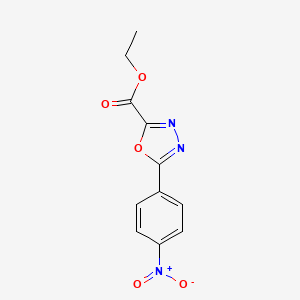

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)

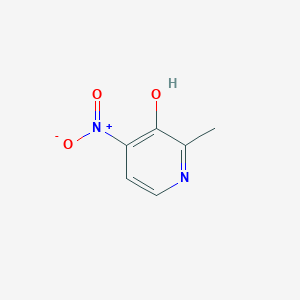

![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)

![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)